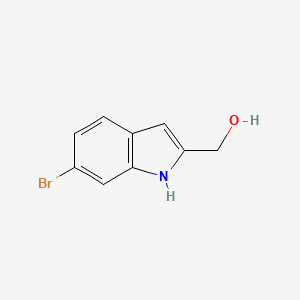

(6-bromo-1H-indol-2-yl)methanol

Vue d'ensemble

Description

(6-bromo-1H-indol-2-yl)methanol is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-1H-indol-2-yl)methanol typically involves the use of 6-bromoindole as a starting material . One common method includes the following steps:

Friedel-Craft Reaction: This step involves the acylation of 6-bromoindole using an acyl chloride in the presence of a Lewis acid catalyst.

Amidation: The acylated product undergoes amidation to form an amide intermediate.

Reduction: The amide intermediate is then reduced to form the corresponding amine.

t-Butyloxycarboryl Protective Reaction: Finally, the amine is protected using a t-butyloxycarboryl group to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) in CHCl | (6-Bromo-1H-indol-2-yl)formaldehyde | 65–75% | |

| KMnO in HO (acidic) | (6-Bromo-1H-indol-2-yl)carboxylic acid | 50–60% |

Key Observations :

- PCC selectively oxidizes the hydroxymethyl group without affecting the bromine atom.

- Stronger oxidants like KMnO yield carboxylic acids but may require elevated temperatures .

Substitution Reactions

The bromine atom at the 6-position participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Mechanistic Insights :

- Azide substitution proceeds via a two-step mechanism involving intermediate Meisenheimer complexes.

- Suzuki coupling requires Pd(PPh) as a catalyst and tolerates diverse boronic acids .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, while the bromine atom may remain intact or be replaced.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH in THF (0°C to reflux) | (6-Bromo-1H-indol-2-yl)methane | 55–60% | |

| H/Pd-C (1 atm) | 2-(Hydroxymethyl)-1H-indole (debrominated) | 40–50% |

Notes :

- LiAlH selectively reduces the hydroxymethyl group without debromination .

- Catalytic hydrogenation removes bromine, yielding unsubstituted indole derivatives .

Esterification and Etherification

The hydroxyl group undergoes esterification or etherification to enhance solubility or enable further derivatization.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Acetyl chloride (pyridine catalyst) | 2-(Acetoxymethyl)-6-bromo-1H-indole | 85–90% | |

| Benzyl bromide (KCO, DMF) | 2-(Benzyloxymethyl)-6-bromo-1H-indole | 75–80% |

Applications :

- Ester derivatives are intermediates in prodrug synthesis.

Condensation and Cyclization

The hydroxymethyl group participates in condensation reactions to form heterocyclic frameworks.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| NHNH·HO in EtOH | 6-Bromo-1H-indolo[2,1-b]oxazole | 60–65% | |

| PhNCO (rt, 24h) | 2-(Phenylcarbamoyloxymethyl)-6-bromo-1H-indole | 70% |

Significance :

Comparative Reactivity with Analogues

The reactivity of (6-bromo-1H-indol-2-yl)methanol differs from structurally similar compounds:

| Compound | Key Reactivity Differences |

|---|---|

| (6-Chloro-1H-indol-2-yl)methanol | Lower electrophilicity at C6; slower NAS |

| (6-Methyl-1H-indol-2-yl)methanol | No bromine for substitution; limited cross-coupling |

| (1H-Indol-2-yl)methanol | No bromine; restricted to hydroxyl-group reactions |

Unique Advantages :

- Bromine enables diverse functionalization (e.g., azide, thioether, or aryl groups).

- Hydroxymethyl group allows oxidation or protection strategies .

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antibacterial Agents :

Recent studies have identified derivatives of (6-bromo-1H-indol-2-yl)methanol as effective inhibitors against bacterial cystathionine γ-lyase, which is crucial for the survival of pathogenic bacteria. These compounds have shown enhanced antibiotic effects, particularly against resistant strains of bacteria . -

Anticancer Activity :

Compounds derived from indole structures, including this compound, have been explored for their anticancer properties. Research indicates that these derivatives can interact with various biological targets involved in tumor growth and metastasis, making them potential candidates for cancer therapeutics . -

Neuroprotective Effects :

Indole derivatives are known for their neuroprotective properties. The this compound compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that involve the bromination of indole followed by functionalization to introduce the methanol group. This compound serves as a precursor for synthesizing more complex indole derivatives that exhibit enhanced biological activities.

Table: Synthesis Pathways of this compound

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Bromination | Indole + Br₂ | 6-Bromoindole |

| 2 | Reduction | LiAlH₄ or NaBH₄ | This compound |

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science. It has been utilized as a building block for synthesizing organic semiconductors and conducting polymers due to its unique electronic properties. These materials are being researched for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in 2023 examined the effectiveness of this compound derivatives against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly in strains resistant to conventional antibiotics . -

Case Study on Anticancer Properties :

Research conducted on indole-based compounds revealed that this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. This study suggests its potential as a lead compound for developing new anticancer drugs .

Mécanisme D'action

The mechanism of action of (6-bromo-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as activation, proliferation, and apoptosis . The compound may also reduce oxidative stress and inhibit proinflammatory cytokines and chemokines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

3,3’-Diindolylmethane: A compound derived from indole-3-carbinol with potential therapeutic applications.

Uniqueness

(6-bromo-1H-indol-2-yl)methanol is unique due to the presence of the bromine atom at the 6-position of the indole ring, which can influence its reactivity and biological activity . This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in research and industry .

Activité Biologique

(6-bromo-1H-indol-2-yl)methanol is a brominated indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its molecular formula and molecular weight of 226.07 g/mol, exhibits significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the sixth position of the indole ring and a hydroxymethyl group (-CH2OH) at the second position. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 13567957 |

Biological Activities

Research indicates that this compound possesses a broad spectrum of biological activities, including:

- Antimicrobial Activity : Similar indole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial biofilms has been noted, enhancing its potential as an antibacterial agent .

- Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The presence of the bromine atom may increase lipophilicity, enhancing interactions with cellular targets and leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Indole derivatives are known to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can trigger changes in cellular processes that lead to therapeutic effects.

- Biochemical Pathways : Indoles play a significant role in regulating immune responses and maintaining intestinal barrier efficacy. They can either suppress early immune responses or induce systemic resistance against pathogens .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study focused on developing indole-based inhibitors for bacterial cystathionine gamma-lyase (bCSE) indicated that derivatives like this compound could enhance the efficacy of antibiotics against resistant bacterial strains .

- Another investigation into the anticancer properties revealed that this compound could induce apoptosis in specific cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.

Propriétés

IUPAC Name |

(6-bromo-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSVVCNALIWZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544008 | |

| Record name | (6-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923197-75-5 | |

| Record name | (6-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromo-1H-indol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.